3-(3-Chlorophenyl)-2-oxopropyl Acetate

Description

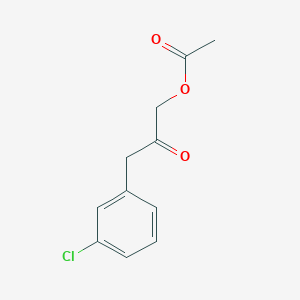

3-(3-Chlorophenyl)-2-oxopropyl acetate is an organic compound characterized by an acetate ester group linked to a 2-oxopropyl chain bearing a meta-chlorophenyl substituent. Its structure can be represented as CH₃CO-O-CH₂-C(O)-C₆H₄-Cl, where the chlorine atom occupies the meta position on the aromatic ring.

Natural analogs, such as 3-(2-oxopropyl)coronaridine, have been isolated from plant sources (e.g., Ervatamia hainanensis), highlighting the biological relevance of the 2-oxopropyl motif .

Properties

CAS No. |

851547-71-2 |

|---|---|

Molecular Formula |

C11H11ClO3 |

Molecular Weight |

226.65 g/mol |

IUPAC Name |

[3-(3-chlorophenyl)-2-oxopropyl] acetate |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-3-2-4-10(12)5-9/h2-5H,6-7H2,1H3 |

InChI Key |

BZOBAIIVXMCBSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)CC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl Esters with Piperazinyl-Thiazolyl Moieties (e.g., Compounds 10d–10f)

- Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) :

- Molecular Weight : 514.2 g/mol (ESI-MS m/z: 514.2 [M+H]⁺) .

- Key Features : Incorporates a 3-chlorophenyl ureido group linked to a thiazole-piperazine scaffold.

- Comparison : Unlike 3-(3-chlorophenyl)-2-oxopropyl acetate, 10f includes a urea functional group and a complex heterocyclic system, which may enhance receptor binding in medicinal applications.

Uracil Derivatives with 2-Oxopropyl Chains

- 6-Methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil (4) and 6-Methyl-1-(2-oxopropyl)-3-(1,1-dioxothietan-3-yl)-uracil (5) :

- Synthesis : Prepared via reaction of thietane-containing uracil derivatives with chloroacetone in acetone under basic conditions (K₂CO₃, 80–85°C, 6 hours) .

- Comparison : These compounds replace the aromatic chlorophenyl group with uracil and thietane moieties, shifting applications toward nucleoside analogs or enzyme inhibitors.

Natural Alkaloids (e.g., 3-(2-Oxopropyl)coronaridine)

- Source : Isolated from Ervatamia hainanensis .

- Structure : Features an ibogan-type indole alkaloid skeleton with a 2-oxopropyl group at C-3.

- Key Differences : A double bond at C-15/C-20 replaces methylene/methine groups in synthetic derivatives, altering conformational flexibility and bioactivity .

Key Observations:

- Synthetic Yields : Ethyl ester 10f was synthesized in 89.1% yield using a piperazine-thiazole coupling strategy , comparable to the 90% yield reported for hydrolysis of 3-chlorophenyl ethanyl pyridine carboxylates .

- Spectroscopic Data : The methoxycarbonyl group in 3-(2-oxopropyl)coronaridine shows a distinct ¹³C NMR signal at δC 174.0 , which could serve as a benchmark for characterizing the acetate group in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.